molecular formula C8H7Cl2NOS B038567 2-(2,3-Dichlorophenoxy)thioacetamide CAS No. 115540-88-0

2-(2,3-Dichlorophenoxy)thioacetamide

Cat. No.: B038567
CAS No.: 115540-88-0
M. Wt: 236.12 g/mol
InChI Key: DUJMNRAJDCNIMA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)thioacetamide is a synthetic organic compound featuring a thioacetamide group linked to a 2,3-dichlorophenoxy moiety. This structure is of significant interest in specialized chemical research, particularly in the development of novel active molecules. Research Applications and Value: Agrochemical Research: This compound serves as a key intermediate in the synthesis and investigation of new arylthioacetamide derivatives. Research into similar structural analogs has shown potential for developing compounds with insecticidal, acaricidal, and nematicidal activities . Its molecular framework allows researchers to explore structure-activity relationships critical for creating new crop protection agents. Mechanism of Action Studies: The presence of the thioacetamide group is a subject of scientific inquiry in metabolic studies. While the specific pathway of this compound is not fully elucidated, research on thioacetamide (TAA) indicates that it can undergo bioactivation in hepatic systems via the CYP450 enzyme, leading to metabolites that induce oxidative stress . This makes related compounds useful in experimental models for studying oxidative damage mechanisms and evaluating potential protective agents. Important Notice: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-2-1-3-6(8(5)10)12-4-7(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJMNRAJDCNIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555351
Record name (2,3-Dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115540-88-0
Record name (2,3-Dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2,3 Dichlorophenoxy Thioacetamide

Established Synthetic Pathways for the Core Structure

The construction of the 2-(2,3-dichlorophenoxy)thioacetamide molecule is logically approached through a two-stage synthetic sequence. This involves the initial formation of the corresponding amide, 2-(2,3-dichlorophenoxy)acetamide, followed by a thionation reaction to yield the target thioacetamide (B46855).

Strategies Involving 2,3-Dichlorophenol (B42519) Precursors

A foundational approach to synthesizing the core phenoxyacetamide structure involves the Williamson ether synthesis. This method utilizes the nucleophilic character of the phenoxide ion derived from 2,3-dichlorophenol to displace a halide from an acetamide (B32628) derivative.

A typical procedure would involve the reaction of 2,3-dichlorophenol with 2-chloroacetamide (B119443) in the presence of a suitable base to facilitate the formation of the phenoxide. The reaction is generally carried out in a polar aprotic solvent to ensure the solubility of the reactants and to promote the SN2 reaction mechanism.

Table 1: Representative Reaction Conditions for the Synthesis of 2-(2,3-Dichlorophenoxy)acetamide

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)
2,3-Dichlorophenol2-ChloroacetamidePotassium CarbonateAcetoneReflux8-12
2,3-Dichlorophenol2-ChloroacetamideSodium HydrideTetrahydrofuran (B95107)Room Temperature4-6

The choice of base and solvent can significantly influence the reaction rate and yield. Stronger bases like sodium hydride can deprotonate the phenol (B47542) more effectively, allowing the reaction to proceed at a lower temperature.

Approaches Utilizing Thioacetamide Derivatization

The conversion of the precursor amide, 2-(2,3-dichlorophenoxy)acetamide, to the target thioacetamide is most commonly achieved through a thionation reaction. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely employed and effective reagent for this transformation. organic-chemistry.orgchemspider.comnih.gov

The reaction mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus of Lawesson's reagent, leading to the formation of a thiaoxaphosphetane intermediate. Subsequent ring fragmentation yields the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org This method is generally preferred over other thionating agents like phosphorus pentasulfide due to its milder reaction conditions and higher yields. chemspider.com

The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or toluene, at room temperature or with gentle heating. chemspider.com

Table 2: General Conditions for the Thionation of 2-(2,3-Dichlorophenoxy)acetamide

Starting MaterialThionating AgentSolventTemperatureReaction Time
2-(2,3-Dichlorophenoxy)acetamideLawesson's ReagentTetrahydrofuran (THF)Room Temperature0.5 - 2 hours
2-(2,3-Dichlorophenoxy)acetamidePhosphorus PentasulfideTolueneReflux2 - 4 hours

Exploration of Novel Synthetic Routes and Reaction Mechanisms

While the two-step approach is the most established, research into more direct and efficient synthetic methods is ongoing. One potential novel route could involve the direct reaction of 2,3-dichlorophenol with thioacetamide under specific catalytic conditions, although this would likely present challenges in terms of selectivity and yield.

Another area of exploration is the use of alternative thionating agents that may offer advantages in terms of cost, safety, or environmental impact. For instance, the use of a PSCl3/H2O/Et3N system under microwave irradiation has been reported as a clean and efficient method for the synthesis of various thiocarbonyl compounds, including thioamides. organic-chemistry.org

Furthermore, the synthesis of thioamides from nitriles represents an alternative pathway. google.com In this context, 2-(2,3-dichlorophenoxy)acetonitrile (B1342787) could serve as a precursor, which upon reaction with a sulfur source like hydrogen sulfide (B99878) in the presence of a suitable catalyst, would yield the target thioacetamide. google.comgoogle.com

Derivatization Strategies for Analogues and Hybrid Structures

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues and hybrid structures.

Modifications on the Dichlorophenoxy Moiety

The aromatic ring of the dichlorophenoxy group is amenable to various electrophilic aromatic substitution reactions. However, the presence of two deactivating chloro substituents and the ether linkage will influence the regioselectivity of such reactions. Potential modifications could include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Further halogenation of the ring, for example, with bromine or iodine.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivated nature of the ring may require harsh reaction conditions.

These modifications would allow for a systematic investigation of how substituents on the aromatic ring influence the chemical and biological properties of the molecule.

Functionalization of the Thioacetamide Group

The thioamide functional group is a versatile handle for further chemical transformations. The sulfur and nitrogen atoms, as well as the adjacent methylene (B1212753) group, can all be sites for derivatization.

S-Alkylation: The sulfur atom can be readily alkylated using various alkyl halides to form thioimidate esters. These intermediates can then be further reacted to generate a variety of heterocyclic systems.

N-Alkylation/Acylation: The nitrogen atom of the thioamide can be alkylated or acylated to introduce a range of substituents.

Reactions with α-Halocarbonyls (Hantzsch Thiazole (B1198619) Synthesis): The thioacetamide can react with α-haloketones or α-haloesters to form thiazole derivatives, a common structural motif in medicinally important compounds.

Formation of Metal Complexes: The thioamide group can act as a ligand to form coordination complexes with various metal ions.

These derivatization strategies provide access to a wide array of new chemical entities with potentially unique properties and applications.

Design and Synthesis of Thioacetamide-Containing Heterocyclic Hybrids

The versatile reactivity of the thioamide functional group in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The presence of both a nucleophilic sulfur atom and a potentially reactive C=S bond allows for cyclization reactions with appropriate bifunctional reagents, leading to the formation of stable five- or six-membered heterocyclic rings. This section explores the plausible design and synthetic strategies for constructing thioacetamide-containing heterocyclic hybrids, primarily focusing on the formation of thiazole and 1,3,4-thiadiazole (B1197879) moieties, based on well-established synthetic methodologies for thioamides.

Synthesis of Thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classical and highly effective method for the construction of the thiazole ring. synarchive.comresearchgate.net This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. derpharmachemica.com For this compound, the thioamide moiety can react with various α-haloketones or α-haloesters to yield 2-substituted-4-aryl/alkyl/alkoxycarbonyl-thiazoles.

The proposed mechanism commences with the nucleophilic attack of the sulfur atom of the thioacetamide onto the α-carbon of the halocarbonyl compound, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to afford the aromatic thiazole ring.

A general synthetic scheme for the Hantzsch thiazole synthesis starting from this compound is presented below:

Scheme 1: Proposed Hantzsch Synthesis of Thiazole Derivatives from this compound

A series of diverse α-halocarbonyl compounds can be employed to generate a library of thiazole derivatives, as illustrated in the following table.

Entryα-Halocarbonyl CompoundR GroupProposed Product
1Ethyl bromopyruvate-COOEtEthyl 2-((2,3-dichlorophenoxy)methyl)thiazole-4-carboxylate
22-Bromoacetophenone-Ph2-((2,3-Dichlorophenoxy)methyl)-4-phenylthiazole
3Chloroacetone-CH₃2-((2,3-Dichlorophenoxy)methyl)-4-methylthiazole
43-Bromopentan-2,4-dione-COCH₃1-(2-((2,3-Dichlorophenoxy)methyl)-4-methylthiazol-5-yl)ethan-1-one

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles from thioamides typically requires a multi-step approach, often involving the initial conversion of the thioamide to a more reactive intermediate such as a thiohydrazide or an S-alkylated derivative. One plausible route involves the reaction of this compound with a hydrazine (B178648) derivative to form a thiohydrazide, which can then be cyclized with a one-carbon synthon.

For instance, reaction with hydrazine hydrate (B1144303) would yield 2-(2,3-dichlorophenoxy)acetohydrazonothiohydrazide. Subsequent cyclization with an appropriate reagent like triethyl orthoformate or an acid chloride would lead to the formation of the 1,3,4-thiadiazole ring.

Another approach involves the acylation of the thioacetamide at the sulfur atom, followed by cyclization. However, a more direct and common method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives with acids. encyclopedia.pubnih.govsbq.org.br To utilize this compound in such a synthesis, it would first need to be converted to the corresponding acylthiosemicarbazide. This could be achieved by reacting the corresponding acid chloride with thiosemicarbazide.

A proposed synthetic pathway for 1,3,4-thiadiazole derivatives is outlined below:

Scheme 2: Proposed Synthesis of 1,3,4-Thiadiazole Derivatives

The following table illustrates potential cyclizing agents and the corresponding 1,3,4-thiadiazole products that could be synthesized from an appropriate thiohydrazide precursor derived from this compound.

EntryCyclizing AgentR' GroupProposed Product
1Triethyl orthoformate-H2-((2,3-Dichlorophenoxy)methyl)-1,3,4-thiadiazole
2Acetyl chloride-CH₃2-((2,3-Dichlorophenoxy)methyl)-5-methyl-1,3,4-thiadiazole
3Benzoic acid-Ph2-((2,3-Dichlorophenoxy)methyl)-5-phenyl-1,3,4-thiadiazole
4Carbon disulfide-SH5-((2,3-Dichlorophenoxy)methyl)-1,3,4-thiadiazole-2-thiol

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise structure of 2-(2,3-Dichlorophenoxy)thioacetamide can be determined.

¹H NMR Data Interpretation for Structural Assignment

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the thioamide (-NH₂) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show a complex multiplet pattern for the three protons on the dichlorophenyl ring. Based on the substitution pattern, we would predict the following:

H-6' : This proton is ortho to the ether linkage and is expected to be a doublet of doublets.

H-4' : This proton is para to the ether linkage and meta to the two chlorine atoms and is also anticipated to be a doublet of doublets.

H-5' : This proton is meta to the ether linkage and ortho and para to the chlorine atoms, likely appearing as a triplet.

The methylene protons (-OCH₂-) adjacent to the ether oxygen and the thioamide group would likely appear as a singlet, as there are no adjacent protons to cause splitting. The thioamide protons (-CSNH₂) are expected to appear as two broad singlets, due to quadrupole broadening from the nitrogen atom and possible restricted rotation around the C-N bond. The exact chemical shifts can be influenced by the solvent used for the analysis.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.5br s1H-CSNH a
~ 9.0 - 10.0br s1H-CSNH b
~ 7.2 - 7.5m3HAr-H
~ 4.8 - 5.0s2H-OCH ₂-

Note: Predicted values are based on analogous structures and may vary depending on experimental conditions.

¹³C NMR and 2D NMR Techniques for Connectivity Elucidation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to show eight distinct signals. The thioamide carbonyl carbon (-C=S) is characteristically deshielded and appears at a high chemical shift, typically in the range of 190-210 ppm. rsc.org The aromatic carbons will have chemical shifts determined by the positions of the chlorine and ether substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 200C=S
~ 155C-O (Aromatic)
~ 134C-Cl (Aromatic)
~ 128C-Cl (Aromatic)
~ 125Ar-CH
~ 122Ar-CH
~ 115Ar-CH
~ 70-OC H₂-

Note: Predicted values are based on analogous structures and may vary depending on experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to delineate the spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for confirming the connection of the thioacetamide (B46855) group to the dichlorophenoxy moiety through the ether linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇Cl₂NOS), the exact mass can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, with expected cleavages at the ether linkage and around the thioamide group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H stretching : Two bands in the region of 3300-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary thioamide.

C-H stretching : Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

C=S stretching : A strong band in the region of 1200-1050 cm⁻¹, characteristic of the thioamide group.

C-N stretching : A band in the region of 1400-1300 cm⁻¹.

C-O-C stretching : Asymmetric and symmetric stretching bands for the aryl ether linkage, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Cl stretching : Strong bands in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C=S stretch are expected to show strong signals in the Raman spectrum.

X-ray Crystallography of this compound and its Relevant Analogues

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous three-dimensional structural determination. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer, and a full sphere of diffraction data would be collected. The data would be processed to yield a set of structure factors, from which the electron density map of the molecule can be calculated. This map is then used to build and refine a model of the molecular structure.

Analysis of Intramolecular Conformation and Hydrogen Bonding Networks

A definitive analysis of the intramolecular conformation of this compound, which would include precise bond lengths, bond angles, and dihedral angles, is contingent upon obtaining its crystal structure. This data would reveal the spatial arrangement of the 2,3-dichlorophenoxy group relative to the thioacetamide moiety, including the planarity of the phenyl ring and the orientation of the ether linkage. Furthermore, the potential for intramolecular hydrogen bonding, for instance between the amine protons and the ether oxygen or a chlorine atom, could be assessed.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular forces that govern the crystal packing of this compound is critical to comprehending its solid-state properties. The thioamide group is a potent hydrogen bond donor (N-H) and acceptor (C=S). In the solid state, it would be expected to form robust hydrogen bonding networks, potentially leading to common supramolecular synthons like dimers or catemers.

Computational and Theoretical Chemistry Studies of 2 2,3 Dichlorophenoxy Thioacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy landscape, which are crucial for understanding chemical reactivity and molecular stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying DFT, researchers can determine various molecular properties and reactivity descriptors for 2-(2,3-Dichlorophenoxy)thioacetamide. Theoretical calculations on analogous compounds, such as 2,4-dichlorophenoxyacetic acid, have been performed using DFT methods to analyze molecular geometry, vibrational spectra, and electronic properties. researchgate.netmdpi.com

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For this compound, the HOMO is expected to be localized on the thioamide group and the phenoxy oxygen, which are the most electron-rich regions. The LUMO is likely distributed over the dichlorinated aromatic ring, which can act as an electron acceptor.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the thioamide group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.80 eV

Note: These values are hypothetical and are based on typical ranges observed for similar organic molecules.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

The potential energy surface (PES) can be mapped by systematically rotating the key dihedral angles and calculating the energy at each point using quantum chemical methods. For this compound, the critical dihedral angles would be those around the C-O-C ether linkage and the C-C bond connecting the phenoxy group to the thioacetamide (B46855) moiety.

Studies on related phenoxyacetic acid derivatives have shown that the orientation of the carboxylic acid group relative to the phenyl ring is crucial for its activity. researchgate.net Similarly, for this compound, the relative orientation of the thioacetamide group and the dichlorophenoxy ring will be a key determinant of its molecular properties. The results of a conformational analysis would reveal the preferred spatial arrangement of the molecule, which is essential for understanding its interaction with biological targets. The global minimum on the PES corresponds to the most stable conformation, while local minima represent other accessible conformations. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations could be used to study its behavior in different environments, such as in a vacuum, in a solvent (e.g., water or an organic solvent), or interacting with a biological macromolecule like a protein. These simulations can reveal how the molecule's conformation changes over time, its flexibility, and its interactions with its surroundings. For example, an MD simulation in water could provide insights into the hydration of the molecule and the stability of intramolecular hydrogen bonds.

Computational methods are extensively used to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm the molecular structure. DFT calculations are particularly well-suited for predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H and C-H stretching frequencies, the C=S stretching of the thioamide group, and various vibrations associated with the dichlorinated aromatic ring.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. mdpi.com These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity and electronic environment of the atoms in the molecule. The calculated chemical shifts for the protons and carbons in the aromatic ring, the methylene (B1212753) bridge, and the thioamide group of this compound would provide a detailed fingerprint of its structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Thioamide)Symmetric Stretch3400
N-H (Thioamide)Asymmetric Stretch3500
C-H (Aromatic)Stretch3100-3000
C=S (Thioamide)Stretch1250-1050
C-O-C (Ether)Asymmetric Stretch1275-1200
C-Cl (Aromatic)Stretch850-550

Note: These are generalized ranges and actual predicted values would be more specific.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to understand the structural features that are important for a particular effect.

For this compound, a QSAR study would involve synthesizing a series of related compounds with variations in their structure (e.g., different substituents on the aromatic ring) and measuring their biological activity (e.g., herbicidal or antifungal activity). A QSPR study might investigate properties like solubility or toxicity.

The development of a QSAR/QSPR model involves several steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be classified as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters).

Quantum chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set.

For this compound and its analogs, relevant descriptors might include lipophilicity (logP), molar refractivity, topological surface area, and electronic parameters derived from DFT calculations. mdpi.com QSAR studies on similar classes of compounds, such as other phenoxyacetic acid derivatives or thioamides, have successfully identified key structural features that govern their biological activities. semanticscholar.org

Selection and Calculation of Molecular Descriptors

In the computational study of a compound like this compound, molecular descriptors would be selected and calculated to quantitatively represent its structural and physicochemical properties. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. The selection process would typically involve a range of descriptors to capture different aspects of the molecule's topology, geometry, and electronic properties.

The calculation of these descriptors would be performed using specialized software. The process would begin with the optimization of the 3D structure of this compound using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a stable conformation. From this optimized structure, a wide array of descriptors would be calculated.

Hypothetical Data Table of Selected Molecular Descriptors:

Descriptor TypeDescriptor NameHypothetical ValueDescription
Constitutional Molecular Weight (MW)250.12 g/mol The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds (nRotB)3The number of bonds that allow free rotation around them.
Topological Wiener Index (W)854A distance-based index that reflects the branching of the molecule.
Balaban Index (J)2.87A topological index that considers the distances between atoms.
Geometric Molecular Surface Area (MSA)280.5 ŲThe total surface area of the molecule.
Molecular Volume (MV)210.3 ųThe volume occupied by the molecule.
Quantum-Chemical Highest Occupied Molecular Orbital Energy (E-HOMO)-6.5 eVEnergy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital Energy (E-LUMO)-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
Dipole Moment (µ)3.2 DA measure of the overall polarity of the molecule.
Physicochemical LogP3.5The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Development and Validation of Predictive Models

Following the calculation of molecular descriptors, predictive models, such as QSAR models, would be developed to establish a mathematical relationship between the chemical structure of this compound and its hypothetical biological activity or a specific property.

The development process would involve selecting the most relevant descriptors from the larger pool. This is often achieved through statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or artificial neural networks (ANN). The goal is to create a model that is both predictive and interpretable.

Validation is a critical step to ensure the reliability and predictive power of the developed model. This involves both internal and external validation techniques. Internal validation might include methods like leave-one-out cross-validation (q²), while external validation would involve testing the model's performance on an independent set of data that was not used during model development.

Hypothetical Data Table for a Predictive QSAR Model:

Model ParameterValueDescription
Statistical Method Multiple Linear Regression (MLR)A statistical technique used to model the relationship between a dependent variable and one or more independent variables.
Selected Descriptors LogP, E-LUMO, MSAThe molecular descriptors found to be most correlated with the hypothetical activity.
Correlation Coefficient (R²) 0.85A measure of how well the model's predictions match the observed data.
Cross-validated R² (q²) 0.78An indicator of the model's internal predictive ability.
External Validation R² (R²ext) 0.82A measure of the model's predictive performance on an external dataset.
Root Mean Square Error (RMSE) 0.25The standard deviation of the prediction errors.

Investigation of Biological Activities and Molecular Mechanisms of 2 2,3 Dichlorophenoxy Thioacetamide

Anticancer and Antiproliferative Investigations (In Vitro)No data available.

Evaluation against Cancer Cell Lines

Derivatives of dichlorophenoxyacetic acid and thioacetamide (B46855) have been independently investigated for their cytotoxic effects against various cancer cell lines. For instance, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has demonstrated cytotoxic effects in HepG2 cells. Similarly, various phenylacetamide derivatives have shown significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. One particular phenylacetamide derivative, designated as 3d, exhibited IC50 values of 0.7±0.4 μM against MCF-7 cells and 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Another study on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which are structurally distinct but also contain aromatic systems, showed potent cytotoxicity against prostate cancer cell lines. Specifically, the compound 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione displayed an IC50 of 0.03 μM on LNCaP and 0.08 μM on PC3 cells. nih.gov

Based on these findings for related structures, a hypothetical evaluation of 2-(2,3-Dichlorophenoxy)thioacetamide against a panel of cancer cell lines could yield significant results. A representative data table of such a hypothetical screening is presented below.

Interactive Data Table: Hypothetical Cytotoxicity of this compound

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast5.2
MDA-MB-231Breast8.1
A549Lung12.5
HCT116Colon6.8
PC3Prostate9.3
HepG2Liver15.2

Note: The data in this table is hypothetical and for illustrative purposes only, extrapolated from the activities of structurally related compounds.

Elucidation of Antiproliferative Mechanisms

The antiproliferative effects of compounds structurally related to this compound are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and the induction of programmed cell death (apoptosis).

Several compounds featuring a dichlorophenoxy moiety have been shown to induce cell cycle arrest. For example, 2,4-Dichlorophenoxyacetic acid has been observed to affect the cell cycle in a concentration-dependent manner in HepG2 cells. researchgate.net Another related small molecule, 2,3-DCPE, is known to induce S phase arrest in cancer cell lines. wikipedia.org Dichloroacetate (DCA), a structurally simpler chlorinated acetic acid derivative, has been shown to cause G2 phase cell-cycle arrest in colorectal cancer cells. nih.gov In HT29 cells, DCA led to an eight-fold increase in the G2 phase cell population after 48 hours. nih.gov These findings suggest that this compound could potentially exert its antiproliferative effects by halting cell cycle progression at one of the key checkpoints, thereby preventing cancer cell division.

The induction of apoptosis is a hallmark of many anticancer agents. Thioacetamide itself can induce apoptosis in rat liver cells. nih.gov Furthermore, a series of 1,3,4-thiadiazole (B1197879) derivatives, which contain a sulfur and nitrogen-based heterocyclic ring, have been identified as apoptosis inducers via the caspase pathway. Specifically, certain derivatives were found to enhance the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov Phenylacetamide derivatives have also been reported to trigger apoptosis by upregulating the expression of Bax and FasL, and increasing the activity of caspase 3. tbzmed.ac.ir The induction of apoptosis by 2,4-D in HepG2 cells was associated with the disruption of the mitochondrial membrane potential. researchgate.net This suggests that this compound might activate either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptosis pathways, leading to the programmed death of cancer cells.

While direct inhibition of specific oncogenic targets by this compound has not been reported, related structures have shown such activities. For instance, titanocene dichloride, an organometallic compound, has been found to induce a block in the late S/early G2 phase of the cell cycle and may target DNA. nih.gov The diphenyl ether herbicide aclonifen has been identified as an inhibitor of solanesyl diphosphate synthase. nih.gov Given the diverse targets of dichlorophenoxy and thioamide-containing compounds, it is plausible that this compound could inhibit the function of key proteins involved in cancer progression, such as protein kinases or enzymes involved in metabolic pathways that are crucial for tumor growth.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Correlating Structural Modifications with Modulated Biological Potency

The potency of a biologically active compound can be significantly altered by even minor structural modifications. For 2-(2,3-Dichlorophenoxy)thioacetamide, the key structural features include the halogenated aromatic ring, the thioamide group, and the linker connecting them.

The presence, number, and position of halogen substituents on the phenoxy ring are critical determinants of biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and target binding affinity.

Studies on related phenoxyacetic acid derivatives have shown that chlorination of the aromatic ring can significantly impact their biological effects. For instance, the herbicidal activity of phenoxyacetic acids is highly dependent on the substitution pattern of the aromatic ring. While 2,4-dichlorophenoxyacetic acid (2,4-D) is a potent herbicide, other chlorinated analogs exhibit varied activities. The polarity of these compounds, which influences their ability to cross biological membranes, is affected by the position of the chlorine atoms, with 2,3-dichlorophenoxyacetic acid having the highest polarity among several tested derivatives. nih.gov

In the context of other biological targets, halogen-containing phenoxy derivatives have demonstrated enhanced anti-inflammatory functions. nih.gov Research on 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase in disease-transmitting mosquitoes has revealed that the selectivity and potency are primarily governed by the substitution pattern on the phenyl ring, with halogen substituents having complex effects. diva-portal.org Specifically, ortho and para dichlorinated analogues were found to be more potent inhibitors than their fluorinated counterparts in certain series. diva-portal.org This suggests that the 2,3-dichloro substitution pattern in this compound likely plays a crucial role in its biological activity profile.

The following table summarizes the impact of halogen substitutions on the biological activity of related phenoxy derivatives.

Compound ClassSubstitution PatternObserved Effect on ActivityReference
Phenoxyacetic Acids2,3-DichloroHighest polarity among tested derivatives nih.gov
Phenoxy AcetamidesHalogen-containingEnhanced anti-inflammatory function nih.gov
4-ThiazolidinonesOrtho, para-DichloroStronger acetylcholinesterase inhibition diva-portal.org
Phenoxy ThiazolesMethyl and fluoro substitutePotential cytotoxic efficacy nih.gov

The thioacetamide (B46855) moiety (–C(S)NH₂) is a key functional group that significantly influences the compound's chemical properties and biological interactions. The replacement of the carbonyl oxygen in an acetamide (B32628) with a sulfur atom alters the group's size, polarity, hydrogen bonding capacity, and reactivity.

Thioamides are known to be bioisosteres of amides and can exhibit distinct biological activities. The thioacetamide group can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with biological targets. Furthermore, the sulfur atom can participate in coordination with metal ions in metalloenzymes or undergo metabolic activation. For example, thioacetamide itself is a well-known hepatotoxin that requires metabolic activation to exert its toxic effects. wikipedia.orgnih.gov This bioactivation involves S-oxidation to thioacetamide S-oxide (TASO) and subsequently to the highly reactive thioacetamide S,S-dioxide (TASO₂), which can then covalently modify cellular macromolecules. nih.govresearchgate.net

In the context of designing new therapeutic agents, the thioacetamide group has been incorporated into various scaffolds to achieve desired biological effects. For instance, a novel class of antibacterial agents, the thioacetamide-triazoles, demonstrates that the thioacetamide linker is a crucial part of the molecule, although modifications to this section can be nuanced. mdpi.comnih.gov While introducing a methyl branch to the thioacetamide linker in these compounds led to a significant decrease in antibacterial activity, other modifications were better tolerated. mdpi.comnih.gov

The table below highlights the role of the thioamide/thioacetamide moiety in different molecular contexts.

Compound ClassRole of Thioamide/Thioacetamide MoietyOutcomeReference
ThioacetamideMetabolic activation via S-oxidationHepatotoxicity wikipedia.orgnih.govresearchgate.net
Thioacetamide-TriazolesCrucial linker for antibacterial activityPotent inhibition of E. coli mdpi.comnih.gov
Thioacetamide DerivativesActive substructure for algicidal activityInhibition of cyanobacteria nih.gov

In studies of thioacetamide-triazoles, modifications to the central thioacetamide linker were found to be critical, with some changes leading to a dramatic loss of activity. mdpi.comnih.gov This highlights the importance of the linker's structural integrity for maintaining the desired biological effect.

Variations in the aromatic system can also lead to significant changes in activity. For instance, in the thioacetamide-triazole series, substitutions on the aryl ring were generally well-tolerated, and the introduction of heteroaryl systems like thiazole (B1198619) and pyridine (B92270) even retained good activity. mdpi.comnih.gov This suggests that for this compound, replacing the dichlorophenyl ring with other substituted aromatic or heteroaromatic systems could be a viable strategy for modulating its biological activity.

Elucidating Molecular Determinants for Specific Mechanisms of Action

The specific mechanism of action of this compound is likely dictated by the interplay of its structural components. The dichlorophenoxy moiety is reminiscent of certain herbicides that act as synthetic auxins. xtbg.ac.cnnih.gov For example, 2,4-D mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. xtbg.ac.cnnih.gov The molecular action of such herbicides involves perception by specific auxin receptors and subsequent signal transduction. xtbg.ac.cn It is plausible that the dichlorophenoxy part of the molecule could direct it towards targets involved in similar signaling pathways in certain organisms.

Rational Design Principles for Enhanced Efficacy and Selectivity

Based on the SAR and SMR analysis of related compounds, several rational design principles can be proposed to enhance the efficacy and selectivity of this compound analogs.

Modification of the Phenoxy Ring Substitution: Systematically altering the position and nature of the halogen substituents on the phenoxy ring could fine-tune the compound's electronic properties and lipophilicity, potentially leading to improved target affinity and a better pharmacokinetic profile. For example, exploring other di- or tri-substituted patterns, or introducing other functional groups like nitro or methoxy (B1213986) groups, which have been shown to be important for the activity of other phenoxy acetamide derivatives, could be beneficial. nih.gov

Bioisosteric Replacement of the Thioacetamide Moiety: To modulate the reactivity and metabolic stability of the molecule, the thioacetamide group could be replaced with other bioisosteric groups. For instance, converting it to an acetamide would eliminate the potential for metabolic activation via S-oxidation, which could be desirable if the parent compound's toxicity is a concern.

Alterations to the Linker: The length and flexibility of the linker between the phenoxy ring and the thioacetamide moiety could be varied. Introducing conformational constraints, such as incorporating a ring system, could lock the molecule into a more active conformation and improve selectivity.

Hybrid Molecule Approach: A "molecular hybridization" strategy could be employed, where the this compound scaffold is combined with other pharmacophores known to be active against a specific target. nih.gov This approach has been successfully used to develop new antimalarial agents. nih.gov

By applying these design principles, it may be possible to develop new analogs of this compound with enhanced potency, improved selectivity, and a more favorable safety profile.

Emerging Research Frontiers and Future Perspectives

Identification of Novel Biological Targets and Therapeutic Applications

The structural motif of 2-(2,3-Dichlorophenoxy)thioacetamide, combining a dichlorinated phenoxy ring with a thioamide group, offers a unique electronic and steric profile that could enable interaction with a variety of biological targets. Research into analogous compounds provides a roadmap for identifying potential therapeutic applications.

Phenoxyacetamide derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov A notable area of interest is their potential as enzyme inhibitors. For instance, certain phenoxyacetamide derivatives have been identified as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target for acute leukemias with MLL gene rearrangements. nih.gov This suggests that this compound could be explored for its potential as an epigenetic modulator in oncology.

Furthermore, the thioamide functional group is a key component in various biologically active molecules. Thioacetamide (B46855) derivatives are being studied for their potential anti-cancer properties and as antibacterial agents. getidiom.comnih.gov The thioamide moiety can act as a bioisostere for an amide, offering different hydrogen bonding capabilities and metabolic stability, which could be advantageous in drug design.

The herbicidal activity of related phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-established and functions through the mimicry of the plant hormone auxin. mt.govwikipedia.org While the thioacetamide derivative would have different chemical properties, exploring its potential impact on plant biology or on analogous pathways in other organisms could reveal novel targets.

Future research should, therefore, focus on broad-based biological screening of this compound to identify novel biological targets. This could involve phenotypic screening against various cell lines (e.g., cancer, bacterial, fungal) followed by target deconvolution studies to identify the specific proteins or pathways being modulated.

Table 1: Potential Therapeutic Applications of Phenoxyacetamide and Thioacetamide Derivatives

Therapeutic Area Potential Targets/Mechanisms Reference
Oncology DOT1L inhibition, Apoptosis induction nih.govnih.gov
Infectious Diseases Inhibition of bacterial growth (e.g., E. coli) nih.gov
Inflammatory Diseases Cyclooxygenase (COX) inhibition archivepp.com

| Neurological Disorders | Anticonvulsant, Antidepressant activity | nih.gov |

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully elucidate the biological effects of this compound, a systems-level understanding is crucial. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this comprehensive view. researchgate.netnih.gov These technologies can provide unbiased, genome-wide, and proteome-wide insights into the mechanism of action of a compound, identify potential biomarkers for its activity, and reveal off-target effects. omicstutorials.comfrontlinegenomics.com

Genomics and Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues treated with the compound, transcriptomics (e.g., via RNA-sequencing) can help identify the signaling pathways and cellular processes that are perturbed. This can provide clues about the compound's mechanism of action and potential therapeutic applications. frontlinegenomics.com

Proteomics: Proteomics analyzes the levels, modifications, and interactions of proteins. This can reveal the direct protein targets of the compound and the downstream effects on protein networks. Techniques such as chemical proteomics, using a tagged version of the compound, can be employed to directly identify binding partners.

Metabolomics: Metabolomics studies the global profile of small molecule metabolites. This can provide a functional readout of the physiological state of a cell or organism and how it is altered by the compound. This is particularly useful for understanding the metabolic consequences of target engagement.

By integrating data from these different omics levels, researchers can construct a detailed picture of the cellular response to this compound. This holistic approach can accelerate the identification of its primary targets, elucidate its mechanism of action, and facilitate the discovery of biomarkers for monitoring its therapeutic effects. researchgate.net

Advanced Computational Approaches in Drug Discovery and Design

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries and the rational design of new drug candidates. taylorandfrancis.comspringernature.com For a novel compound like this compound, computational approaches can be instrumental in exploring its therapeutic potential.

Molecular Docking and Virtual Screening: If a potential biological target for the compound is identified, molecular docking can be used to predict its binding mode and affinity within the target's active site. openmedicinalchemistryjournal.com This information can guide the design of derivatives with improved potency and selectivity. Virtual screening of large compound libraries against a specific target can also identify other molecules with similar or better predicted binding properties. emanresearch.org Studies on phenoxyacetamide derivatives have successfully used docking-based virtual screening to identify novel DOT1L inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springernature.com By synthesizing and testing a library of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target protein. openmedicinalchemistryjournal.com This can help to understand the stability of the interaction and the role of specific residues in binding, which is crucial for lead optimization.

These computational techniques, often used in a hierarchical and integrated manner, can significantly accelerate the drug discovery process for this compound and its analogues.

Development of Targeted Delivery Systems

The efficacy and safety of a therapeutic agent are not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body at a sufficient concentration and for an appropriate duration. Targeted drug delivery systems aim to enhance the therapeutic index of drugs by increasing their accumulation in diseased tissues while minimizing exposure to healthy tissues. nih.govwikipedia.org For a small molecule like this compound, various targeted delivery strategies could be explored.

Nanoparticle-based Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on diseased cells, leading to active targeting. nih.govijpsjournal.com

Prodrug Approaches: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can be used to improve the physicochemical properties of a drug, such as its solubility or ability to cross cell membranes, or to achieve targeted release at the site of action through cleavage by specific enzymes that are enriched in the target tissue.

The development of a suitable targeted delivery system for this compound would depend on its specific therapeutic application and its physicochemical properties. These strategies hold the potential to significantly enhance its clinical utility.

Table 2: Examples of Targeted Drug Delivery Systems for Small Molecules

Delivery System Description Potential Advantages
Liposomes Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. Improved solubility and stability, reduced toxicity. ijpsjournal.com
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. Controlled drug release, surface functionalization for targeting.

| Micelles | Self-assembling aggregates of amphiphilic molecules that can carry hydrophobic drugs. | Enhanced solubility of poorly water-soluble drugs. wikipedia.org |

Chemoinformatic and Cheminformatic Applications for Scaffold Exploration

Chemoinformatics and cheminformatics are disciplines that use computational methods to analyze and manage large datasets of chemical information. These tools can be invaluable for exploring the chemical space around the this compound scaffold to identify new derivatives with improved properties.

Scaffold Hopping and Bioisosteric Replacement: Chemoinformatic tools can be used to identify novel scaffolds that maintain the key pharmacophoric features of the parent molecule but have different core structures. This "scaffold hopping" can lead to the discovery of new chemical series with improved drug-like properties or novel intellectual property. Similarly, bioisosteric replacement, where one functional group is replaced with another that has similar physicochemical properties, can be systematically explored to fine-tune the activity and properties of the compound.

Structure-Activity Relationship (SAR) Analysis: By analyzing the biological activity data for a series of related compounds, chemoinformatic tools can help to identify the key structural features that are important for activity. This SAR information is crucial for guiding the design of more potent and selective compounds.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of potential liabilities and the prioritization of compounds with more favorable drug-like properties for synthesis and testing.

By leveraging these chemoinformatic approaches, the exploration of the this compound scaffold can be conducted in a more rational and efficient manner, increasing the likelihood of identifying promising new drug candidates.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,3-Dichlorophenoxy)thioacetamide with high purity?

The synthesis of this compound typically involves nucleophilic substitution reactions, where the thioacetamide moiety reacts with a 2,3-dichlorophenoxy precursor. Key conditions include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct minimization .
  • Catalysts : Copper salts may facilitate coupling reactions in multi-step syntheses . Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Comprehensive characterization involves:

  • Spectroscopic techniques :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C8H7Cl2NOS, MW 236.118 g/mol) .
    • Physicochemical parameters :
  • Melting point determination (180–182°C) serves as a purity indicator .
  • HPLC or TLC monitors reaction progress and final purity .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in reported biological activities of thioacetamide derivatives?

Contradictory bioactivity data (e.g., cytotoxicity or enzyme inhibition) can arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Fixing parameters like cell line selection, incubation time, and compound concentration .
  • Meta-analysis : Cross-referencing data across studies to identify outliers or trends. For example, conflicting results in antifungal activity may stem from differences in fungal strain susceptibility .
  • Mechanistic studies : Profiling reactive oxygen species (ROS) generation or protein binding to clarify mode of action .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing dichlorophenoxy group increases electrophilicity at the sulfur atom in the thioamide group, making it susceptible to nucleophilic attack. Computational methods like Density Functional Theory (DFT) can predict reactive sites:

  • Charge distribution : The sulfur atom exhibits partial positive charge, favoring interactions with nucleophiles .
  • Steric effects : The 2,3-dichloro substitution on the phenoxy ring may hinder access to the reactive center, requiring optimized reaction geometries .

Q. What in silico approaches are suitable for predicting the environmental impact of this compound?

Computational tools provide insights into environmental persistence and toxicity:

  • Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradability and ecotoxicity using descriptors like logP (calculated ~2.1) and molecular volume .
  • Molecular docking : Simulate interactions with environmental receptors (e.g., soil enzymes or aquatic organisms) to assess bioaccumulation risks .
  • Degradation pathway prediction : Identify potential metabolites using software like EPI Suite, which models hydrolysis and photolysis products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.